molecular formula C10H12OSSi B3049448 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 206768-50-5

5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde

Cat. No. B3049448
CAS RN: 206768-50-5
M. Wt: 208.35
InChI Key: ZQHWKWCIFQDDIJ-UHFFFAOYSA-N
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Description

“5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C10H12OSSi . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of “5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde” includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a trimethylsilyl ethynyl group attached to the thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde” include a refractive index of 1.549, a boiling point of 95-103 °C at 10 mmHg, and a density of 1.09 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Reactivity

The compound has been involved in studies focusing on the synthesis and reactions of thiophene derivatives. For example, thiophene-2-carbaldehyde, a closely related compound, reacts with alkylethynylmagnesium halides to produce thienyl acetylenic alcohols, which are then oxidized to corresponding ketones. These ketones undergo further reactions, demonstrating the compound's versatility in organic synthesis (Nakhmanovich et al., 1970).

Chemical Modifications and Applications

The compound's derivatives have been studied for their chemical modifications and potential applications. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, a derivative, has been used in reactions leading to novel compounds with potential applications in materials science. Such modifications include thioacetalization, chloromethylation, and oxidation processes, showcasing the adaptability and functional diversity of the compound's derivatives (Papernaya et al., 2009).

Optical and Electrochemical Properties

Investigations into the optical and electrochemical properties of compounds containing the 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde moiety have revealed promising applications in optoelectronics and materials science. For example, compounds like 1,3,5-tris((5-((trimethylsilyl)ethynyl)thiophen-2-yl)ethynyl)benzene exhibit luminescent properties and low ionization potential, suggesting their potential as photovoltaic materials (Niu et al., 2013).

Novel Sensor Development

The compound and its derivatives have also been explored for sensor development. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) has been identified as a novel fluorescent sensor for ferric ions, demonstrating the compound's utility in the development of selective and sensitive chemical sensors (Zhang et al., 2016).

Coordination Chemistry and Metal Complexes

Research has also extended to the coordination chemistry of thiophene derivatives, where 2,5-bis(trimethylsilylethynyl)thiophene, a closely related compound, has been used to form cobalt carbonyl complexes. These complexes have been studied for their structures and electrochemical properties, contributing to the understanding of thiophene-based coordination compounds (Arnanz et al., 2004).

properties

IUPAC Name

5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OSSi/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWKWCIFQDDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679896
Record name 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde

CAS RN

206768-50-5
Record name 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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